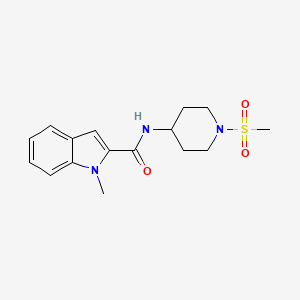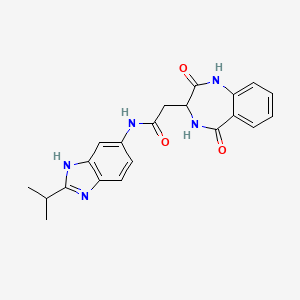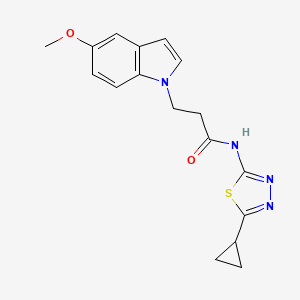![molecular formula C23H31N5O2 B10982985 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10982985.png)
[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of pyrimidine, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the piperazine derivative. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the pyrimidine and piperidine intermediates with the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and signaling pathways.
Pharmacology: Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Mechanism of Action
The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H31N5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O2/c1-17-15-18(2)25-23(24-17)28-9-7-19(8-10-28)22(29)27-13-11-26(12-14-27)20-5-4-6-21(16-20)30-3/h4-6,15-16,19H,7-14H2,1-3H3 |
InChI Key |
WWEJRVNWVDHSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10982909.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982922.png)

![Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B10982933.png)
![2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10982934.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide](/img/structure/B10982952.png)
![N-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10982960.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B10982966.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B10982977.png)
![1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10982983.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B10982987.png)

![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10982992.png)
